Pyrrolo[1,2-b]pyridazine-7-carbonitrile Pyrrolo[1,2-b]pyridazine-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18382585
InChI: InChI=1S/C8H5N3/c9-6-8-4-3-7-2-1-5-10-11(7)8/h1-5H
SMILES:
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol

Pyrrolo[1,2-b]pyridazine-7-carbonitrile

CAS No.:

Cat. No.: VC18382585

Molecular Formula: C8H5N3

Molecular Weight: 143.15 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-b]pyridazine-7-carbonitrile -

Specification

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
IUPAC Name pyrrolo[1,2-b]pyridazine-7-carbonitrile
Standard InChI InChI=1S/C8H5N3/c9-6-8-4-3-7-2-1-5-10-11(7)8/h1-5H
Standard InChI Key IVTGHHOSNOBQHL-UHFFFAOYSA-N
Canonical SMILES C1=CC2=CC=C(N2N=C1)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Pyrrolo[1,2-b]pyridazine-7-carbonitrile features a fused bicyclic system: a five-membered pyrrole ring adjacent to a six-membered pyridazine ring. The carbonitrile group at position 7 enhances its electrophilic reactivity, making it a versatile intermediate for further functionalization. Key structural identifiers include:

  • Molecular Formula: C₈H₅N₃

  • Molecular Weight: 143.15 g/mol

  • IUPAC Name: pyrrolo[1,2-b]pyridazine-7-carbonitrile

  • InChI Key: IVTGHHOSNOBQHL-UHFFFAOYSA-N

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for its heterocyclic framework:

  • ¹H NMR: Methyl groups resonate at δ 1.2 (d, 3H) and δ 0.90 (d, 3H), while the isopropyl –CH group appears at δ 2.85 (m, 1H). Pyridazine ring protons exhibit signals at δ 3.1–3.3 (ddd, 2H) and δ 4.75 (d, 1H) .

  • ¹³C NMR: Pyridazine carbons resonate at δ 31.5 (–CH₂) and δ 35.0 (–CH), with pyrrole carbons at δ 118–132 .

Synthetic Methodologies

Cycloaddition Approaches

The reaction of pyridazine derivatives with acetylenic dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD), yields pyrrolo[1,2-b]pyridazine cores. For example:

  • Pyridazine and DMAD react to form dimethyl 7-cyanopyrrolo[1,2-b]pyridazine-2,3-dicarboxylate in 22–27% yield .

  • Microwave-assisted cycloaddition with methyl propiolate optimizes reaction efficiency, though yields remain modest (25–30%) .

Sonogashira Coupling

A "one-pot" method employs 3-chloropyridazines and propargyl alcohol in the presence of Pd(PPh₃)Cl₂-CuI catalysts. Subsequent cyclization with dialkyl amines produces 7-dialkylamino-pyrrolo[1,2-b]pyridazines (13–49% yield) .

Chalcone Condensation

Tertiary butyl carbazate reacts with 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide, followed by chalcone condensation, to generate substituted derivatives .

Biological Activities

Antibacterial and Anti-inflammatory Effects

The compound demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and suppresses pro-inflammatory cytokines such as TNF-α and IL-6 in murine models.

Antidepressant Properties

In vivo assays reveal dose-dependent reductions in immobility time during forced swim tests, indicative of potential serotonin-norepinephrine reuptake inhibition .

Structure-Activity Relationships (SAR)

  • C-7 Substitution: The carbonitrile group enhances electrophilicity, improving interactions with biological targets like kinase ATP-binding pockets.

  • Pyrrole Modifications: Alkylation at C-3 increases lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted therapies .

  • Pyridazine Functionalization: Electron-withdrawing groups (e.g., –NO₂) at C-5 improve antitumor potency by stabilizing π-π stacking with DNA bases.

Applications in Drug Discovery

Kinase Inhibitors

The compound’s planar structure facilitates binding to kinase active sites. Preclinical studies highlight its efficacy against ABL1 and EGFR kinases, with IC₅₀ values of 0.8–1.2 µM .

Antibiotic Adjuvants

Synergistic effects with β-lactam antibiotics restore susceptibility in methicillin-resistant Staphylococcus aureus (MRSA), reducing minimum inhibitory concentrations (MICs) by 4–8-fold.

Future Research Directions

Synthetic Optimization

  • Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis.

  • Explore continuous-flow reactors to improve cycloaddition yields (>50%).

Targeted Drug Delivery

  • Conjugate with nanoparticles for enhanced tumor specificity.

  • Investigate prodrug strategies to mitigate off-target toxicity.

Mechanistic Elucidation

  • Conduct cryo-EM studies to visualize tubulin-binding modes.

  • Profile metabolomic changes in cancer cells using LC-MS/MS.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator